molecular formula B2CuF8H2O B3041535 Copper(II) tetrafluoroborate hydrate CAS No. 314040-98-7

Copper(II) tetrafluoroborate hydrate

Cat. No.: B3041535
CAS No.: 314040-98-7
M. Wt: 255.18 g/mol
InChI Key: JYLPBVRGTDBGBM-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
Copper(II) tetrafluoroborate hydrate, with the formula Cu(BF₄)₂·xH₂O (where $ x $ varies depending on hydration state), is a coordination compound widely used in synthetic chemistry and industrial applications. Its anhydrous molecular weight is 237.16 g/mol, while the hexahydrate form (Cu(BF₄)₂·6H₂O) has a molecular weight of 345.25 g/mol . The compound is characterized by a copper(II) cation coordinated to tetrafluoroborate (BF₄⁻) anions and water molecules. Single-crystal X-ray studies confirm that the hexahydrate adopts an octahedral geometry, with six water molecules directly bonded to the Cu²⁺ center .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(II) tetrafluoroborate hydrate can be synthesized by reacting copper(II) oxide or copper(II) carbonate with tetrafluoroboric acid. The reaction typically takes place in an aqueous medium, and the resulting solution is then evaporated to yield the hydrated salt. The general reaction is as follows:

CuO+2HBF4Cu(BF4)2+H2O\text{CuO} + 2 \text{HBF}_4 \rightarrow \text{Cu(BF}_4\text{)}_2 + \text{H}_2\text{O} CuO+2HBF4​→Cu(BF4​)2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of copper(II) sulfate and sodium tetrafluoroborate. The reaction is carried out in an aqueous solution, and the product is crystallized out by evaporation. The reaction can be represented as:

CuSO4+2NaBF4Cu(BF4)2+Na2SO4\text{CuSO}_4 + 2 \text{NaBF}_4 \rightarrow \text{Cu(BF}_4\text{)}_2 + \text{Na}_2\text{SO}_4 CuSO4​+2NaBF4​→Cu(BF4​)2​+Na2​SO4​

Chemical Reactions Analysis

Types of Reactions

Copper(II) tetrafluoroborate hydrate undergoes various types of chemical reactions, including:

    Oxidation-Reduction Reactions: In some organic reactions, copper(II) is reduced to copper(I), acting as a catalyst.

    Substitution Reactions: It can participate in ligand exchange reactions where the tetrafluoroborate anions are replaced by other ligands.

Common Reagents and Conditions

    Oxidation-Reduction: Common reagents include diazo compounds and alkenes, where copper(II) tetrafluoroborate acts as a Lewis acid.

    Substitution: Reagents such as phosphines and amines are used under mild conditions to facilitate ligand exchange.

Major Products

    Cyclopropanation of Alkenes: Using diazo compounds, the major product is cyclopropane derivatives.

    Meinwald Rearrangement: Epoxides are converted to carbonyl compounds.

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Formula : Cu(BF₄)₂·xH₂O
  • Molecular Weight : Approximately 255.17 g/mol (hydrated form)
  • Appearance : Blue powder or crystalline form
  • Solubility : Highly soluble in polar solvents, facilitating its use in various chemical reactions.

Catalysis

Copper(II) tetrafluoroborate hydrate serves as an effective catalyst in organic synthesis. Notably, it has been used for the N-tert-butoxycarbonylation of amines , a reaction critical for protecting amine functionalities during synthetic processes. This method allows for the selective modification of amines under solvent-free conditions, enhancing the efficiency of chemical reactions .

Synthesis of Heteroscorpionate Complexes

The compound is also utilized in the synthesis of heteroscorpionate complexes , which are important for studying electronic and magnetic properties. These complexes have applications in materials science, particularly in developing advanced materials for electronics .

Development of Metal-Organic Frameworks (MOFs)

This compound is involved in the creation of metal-organic frameworks, which are promising materials for gas separation and storage due to their high surface area and tunable pore sizes. Research indicates that these frameworks can selectively adsorb gases like acetylene and ethylene, making them valuable for industrial applications .

Case Study 1: Catalytic Efficiency

A study published in Tetrahedron Letters demonstrated that this compound effectively catalyzes the N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate at room temperature. The reaction exhibited high yields and selectivity, showcasing the compound's potential as a catalyst in organic synthesis .

Case Study 2: Gas Separation

Research published in Nature Communications explored the use of copper-based metal-organic frameworks synthesized with this compound for acetylene/ethylene separation. The study highlighted the framework's ability to selectively adsorb acetylene over ethylene, indicating its applicability in gas purification processes .

Mechanism of Action

The compound exerts its effects primarily through its role as a Lewis acid. In organic reactions, it coordinates with electron-rich species, facilitating various transformations. The copper(II) ion can also undergo redox reactions, cycling between copper(II) and copper(I) states, which is crucial in catalytic processes .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Appearance : Blue crystalline solid (hydrate) or blue powder (hexahydrate) .
  • Solubility: Highly soluble in water, methanol, and acetonitrile, making it suitable for homogeneous catalysis and electrochemical applications .
  • Purity : Available in purities ranging from 99% to 99.999% for analytical and industrial uses .

Hydration States: Hydrate vs. Hexahydrate

Copper(II) tetrafluoroborate exists in multiple hydration states. Key differences are summarized below:

Property Cu(BF₄)₂·xH₂O (Hydrate) Cu(BF₄)₂·6H₂O (Hexahydrate)
Molecular Formula H₂B₂CuF₈O H₁₂B₂CuF₈O₆
Molecular Weight 255.17 g/mol 345.25 g/mol
Structure Variable H₂O coordination Octahedral [Cu(H₂O)₆]²⁺ core
Solubility Soluble in polar solvents Similar, but higher stability
Purity 99% (anhydrous basis) 98–99.8% (crystalline form)

The hexahydrate is more thermally stable due to its defined coordination geometry, whereas the hydrate may hydrolyze in the presence of trace water, leading to unexpected byproducts (e.g., SiF₆²⁻ in synthesis reactions) .

Comparison with Other Copper(II) Salts

Copper(II) tetrafluoroborate hydrate is often compared to salts like Cu(NO₃)₂, CuCl₂, and Cu(ClO₄)₂ due to shared applications in catalysis and material science.

Property Cu(BF₄)₂·xH₂O Cu(NO₃)₂ CuCl₂ Cu(ClO₄)₂
Anion BF₄⁻ (weakly coordinating) NO₃⁻ (moderately coordinating) Cl⁻ (strongly coordinating) ClO₄⁻ (non-coordinating)
Stability Hygroscopic Hygroscopic Deliquescent Explosive when heated
Applications Electrochemistry, catalysis Oxidizing agent Etching, pigment synthesis Oxidizer in organic reactions
Hazards Corrosive (H314, H318) Oxidizing, toxic Toxic, environmental hazard Explosive, corrosive

Key Advantages of Cu(BF₄)₂·xH₂O :

  • The BF₄⁻ anion’s weak coordination allows for facile ligand exchange, enabling its use in synthesizing diverse Cu(II) complexes (e.g., helicates and pyridinium-based amphiphiles) .

Role of Counteranions in Ionic Liquids

Tetrafluoroborate-based ionic liquids (e.g., [bmim]BF₄) enhance the performance of kinetic hydrate inhibitors (KHIs) when mixed with polymers like poly(N-vinylcaprolactam).

Research Findings and Data Tables

Table 1: Crystallographic Data for Cu(BF₄)₂·6H₂O

Parameter Value
Crystal System Monoclinic
Space Group $ P2_1/c $
Unit Cell Dimensions $ a = 7.12 \, \text{Å} $, $ b = 12.34 \, \text{Å} $, $ c = 9.56 \, \text{Å} $
Coordination Geometry Octahedral

Table 2: Thermal Stability Comparison

Compound Decomposition Temperature (°C)
Cu(BF₄)₂·6H₂O 150–200 (gradual dehydration)
Cu(ClO₄)₂ 80–100 (violent decomposition)
Cu(NO₃)₂·3H₂O 170–200 (melting with release of NOₓ)

Biological Activity

Copper(II) tetrafluoroborate hydrate (Cu(BF₄)₂·6H₂O) is a copper salt that has gained attention for its biological activity and potential applications across various fields, including organic synthesis, catalysis, and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound primarily acts as a Lewis acid , facilitating chemical reactions by accepting electron pairs. Its biological activity can be attributed to several mechanisms:

  • Catalytic Activity : It serves as a catalyst in organic syntheses, promoting reactions that can lead to biologically active compounds.
  • Radical Scavenging : Studies suggest it exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Enzyme Mimetic Properties : Certain copper complexes derived from this compound have shown the ability to mimic enzyme activity, influencing biochemical pathways in living organisms.

Antioxidant Activity

Research indicates that copper complexes derived from this compound display significant radical scavenging activities. For instance, one study found that specific complexes exhibited superior radical scavenging compared to other tested ligands and complexes, suggesting potential therapeutic applications in conditions associated with oxidative stress.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other copper salts:

CompoundStructure TypeBiological Activity
Copper(II) Perchlorate HexahydrateCu(ClO₄)₂·6H₂OUsed in similar catalytic roles
Copper(II) Sulfate PentahydrateCuSO₄·5H₂OKnown for antimicrobial properties
Copper(I) TetrafluoroborateCu(BF₄)·xH₂OExhibits different catalytic behavior

This compound stands out due to its specific anion (tetrafluoroborate), which imparts distinct chemical properties affecting its reactivity and biological interactions compared to other copper salts.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the biological activity of various copper(II) complexes, including those derived from tetrafluoroborate. The complexes were tested for their antioxidant and antibacterial properties. Results indicated that certain complexes displayed high binding constants with human serum albumin (HSA), suggesting their potential for therapeutic applications .
  • Antiproliferative Activity : Research on the antiproliferative effects of copper(II) complexes showed promising results against cancer cell lines. The compounds demonstrated significant cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity indicates their potential as effective anticancer agents .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these complexes interact with target macromolecules such as DNA and proteins. These interactions are crucial for understanding the therapeutic mechanisms at play .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of copper(II) tetrafluoroborate hydrate relevant to experimental design?

this compound typically appears as a blue crystalline solid (powder or needle-like crystals) . Key properties include:

  • Molecular formula : Cu(BF₄)₂·xH₂O (exact hydration state may vary; anhydrous molecular weight: 237.16 g/mol) .
  • Hazards : Corrosive (causes severe skin/eye damage), toxic upon ingestion/inhalation (H302, H314, H318) .
  • Stability : Stable under recommended storage conditions (cool, ventilated, away from oxidizers) . Experimental design should prioritize inert atmosphere handling, corrosion-resistant equipment, and PPE (chemical gloves, goggles, respirators) .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Handling : Use local exhaust ventilation, avoid dust generation, and prohibit eating/drinking in the workspace. In case of skin contact, immediately wash with soap/water; for eye exposure, rinse for ≥15 minutes .
  • Storage : Keep in sealed containers under argon or dry air, separated from incompatible substances (e.g., strong oxidizers) .
  • Spill management : Collect residues in closed containers using spark-proof tools; avoid environmental discharge .

Q. What analytical methods are recommended for characterizing this compound purity and hydration state?

  • Thermogravimetric analysis (TGA) to determine hydrate content via mass loss upon heating .
  • X-ray diffraction (XRD) for crystal structure validation (e.g., comparing with known helicate structures like Cu₂L₃₄) .
  • Inductively coupled plasma (ICP) or atomic absorption spectroscopy for quantifying copper and boron content .

Advanced Research Questions

Q. How does this compound function as a catalyst in coordination chemistry and helicate synthesis?

The compound serves as a Lewis acid catalyst in forming metal-organic frameworks (MOFs) and helicates. For example, it reacts with polydentate ligands (e.g., tris(2-aminoethyl)amine) to generate [Cu₂L₃]⁴⁺ complexes, confirmed via single-crystal XRD . Key variables include:

  • Solvent choice (e.g., acetonitrile for improved solubility).
  • Stoichiometric ratios (e.g., 0.27 mmol Cu(BF₄)₂·xH₂O per 0.39 mmol ligand) .

Q. What role does this compound play in gas hydrate inhibition and CO₂/CH₄ separation?

When combined with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIm]BF₄), it enhances hydrate formation kinetics for gas separation. For instance:

  • In CO₂/CH₄ mixtures, 1200 ppm [BMIm]BF₄ + 0.05 wt% TBAB increases CH₄ purity in residual gas to 84% .
  • Synergy with polymers (e.g., poly(N-vinylcaprolactam)) extends hydrate induction times, improving inhibition efficiency .

Q. How can researchers address discrepancies in reported CAS numbers for this compound?

Two CAS numbers are cited: 14735-84-3 (common) and 207121-39-9 (Aladdin-specific) . To confirm identity:

  • Cross-reference with analytical data (e.g., XRD, FTIR).
  • Verify hydration state via TGA or Karl Fischer titration .

Q. What are the challenges in studying decomposition pathways of this compound under thermal stress?

Limited data exist, but decomposition likely releases HF, BF₃, and CuO . Mitigation strategies:

  • Use inert atmosphere (N₂/Ar) during thermal analysis.
  • Pair TGA with evolved gas analysis (EGA) to detect hazardous byproducts .

Q. How does this compound interact with ionic liquids in magnetically activated adhesive systems?

In colloidal adhesives, it acts as a co-catalyst with CoFe₂O₄@MnO₂ nanoparticles and peroxides. Magnetic fields trigger radical polymerization, enabling on-demand bonding . Critical parameters:

  • Nanoparticle concentration and dispersion stability.
  • Redox compatibility with initiators (e.g., tert-butyl peroxybenzoate) .

Q. Data Contradictions and Mitigation

Property Reported Data Source
CAS Number 14735-84-3 vs. 207121-39-9
Hydration State Variable (xH₂O unspecified)
Ecotoxicity No data available

Recommendations :

  • Prioritize suppliers providing analytical certificates (e.g., Aladdin ).
  • Conduct elemental analysis for batch-specific validation.

Q. Methodological Guidelines

  • Synthetic Protocols : Optimize ligand-metal ratios and solvent systems for coordination chemistry .
  • Safety Protocols : Implement dual-control measures (engineering + PPE) for corrosive/toxic hazards .
  • Kinetic Studies : Use high-pressure reactors (3.5–7.1 MPa) for gas hydrate experiments .

Properties

IUPAC Name

copper;ditetrafluoroborate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BF4.Cu.H2O/c2*2-1(3,4)5;;/h;;;1H2/q2*-1;+2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLPBVRGTDBGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2CuF8H2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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